Asymmetric Synthesis: One approach utilizes Evans’ auxiliary (4(R/S)-4-phenyl-oxzaolidin-2-one) to achieve high stereoselectivity during synthesis. [] This method involves asymmetric Michael addition, azidation, and catalytic hydrogenolysis, yielding the desired compound with high diastereomeric excess (de). []
Enantioselective Synthesis: Another method utilizes enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate obtained through Sharpless asymmetric dihydroxylation. [] The key step involves direct sulfate formation from the diol using sulfuryl chloride, bypassing the need for ruthenium-catalyzed sulfite oxidation. []
Asymmetric Hydrogenation: This approach utilizes Noyori asymmetric hydrogenation of α-benzoylamino-β-keto ester followed by an intramolecular SN2-type inversion reaction, resulting in the efficient synthesis of the target molecule. []
Esterification: This compound can undergo esterification reactions with alcohols to produce corresponding esters, as seen in the synthesis of its tert-butyl ester. []
Salt Formation: Being a carboxylic acid, it can form salts with bases. This property is exploited for the separation of diastereomers. []
Pharmaceutical Research: (2R)-3-Cyclohexyl-2-methylpropanoic acid derivatives have shown promise as potential drug candidates, particularly as renin inhibitors for treating hypertension. [, ] The rigid cyclohexyl group and chiral center make it a valuable scaffold for designing molecules with specific interactions with target proteins.
Synthesis of Bioactive Peptides: This compound can be incorporated into peptides, leading to modified properties. For instance, it was utilized in the synthesis of ‘mixed’ α/β-peptides, resulting in unique turn structures and helices. [] This area holds potential for designing molecules that mimic natural peptides or exhibit enhanced stability and activity.
Chemical Probes: Radiolabeled versions of (2R)-3-Cyclohexyl-2-methylpropanoic acid derivatives have been explored as potential positron emission tomography (PET) imaging agents for brain tumors. [] This highlights its potential use in developing diagnostic tools for studying disease processes.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: